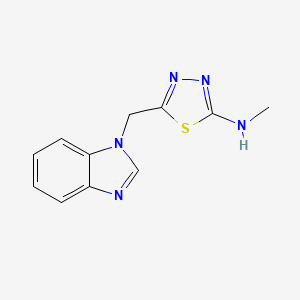
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a benzimidazole moiety linked to a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of benzimidazole derivatives with thiadiazole precursors. One common method includes the condensation of 1H-benzimidazole-1-carboxaldehyde with N-methylthiosemicarbazide under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole and thiadiazole rings can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with unique electronic properties.
作用機序
The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Such as omeprazole and thiabendazole, which also exhibit antimicrobial and anticancer properties.
Thiadiazole derivatives: Such as acetazolamide and methazolamide, known for their diuretic and anticonvulsant activities.
Uniqueness
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its dual functionality, combining the properties of both benzimidazole and thiadiazole rings. This dual functionality enhances its potential for diverse applications, making it a versatile compound in scientific research.
特性
分子式 |
C11H11N5S |
|---|---|
分子量 |
245.31 g/mol |
IUPAC名 |
5-(benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-12-11-15-14-10(17-11)6-16-7-13-8-4-2-3-5-9(8)16/h2-5,7H,6H2,1H3,(H,12,15) |
InChIキー |
UVSCPTHWHDNIQM-UHFFFAOYSA-N |
正規SMILES |
CNC1=NN=C(S1)CN2C=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


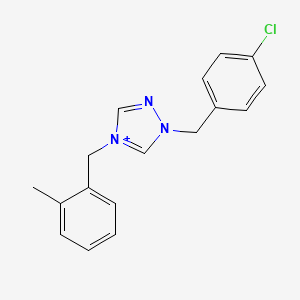
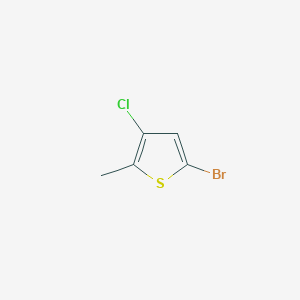
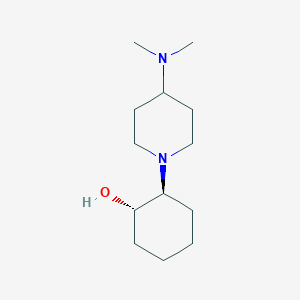

![3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366836.png)
![2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366840.png)
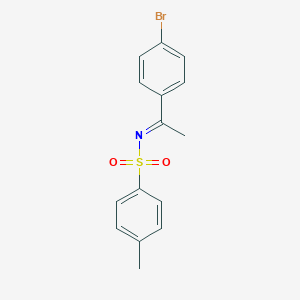
![(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)
![4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)
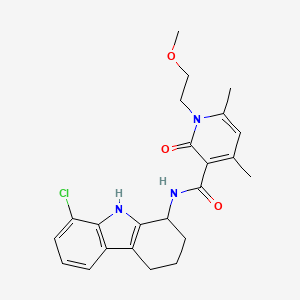
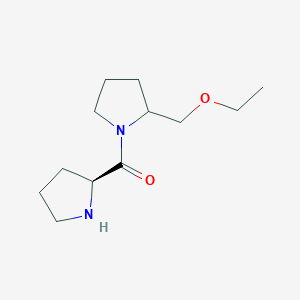
![N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13366876.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)
